1,3,3-Trimethylindolinonaphthospirooxazine
Overview
Description
1,3,3-Trimethylindolinonaphthospirooxazine, also known as Photorome I, is an organic photochromic material . It is used as a spirooxazine dye in molecular electronics . This dye changes to blue when irradiated with UV light .
Molecular Structure Analysis
The molecular formula of this compound is C22H20N2O . It has a molecular weight of 328.42 .Chemical Reactions Analysis
This compound is a photochromic compound that changes color when exposed to UV light . It can undergo a photo-induced fading reaction under UV light and restore its original color when not exposed to light .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point of 142°C . It is soluble in toluene and benzene . It should be stored under inert gas at a temperature between 0-10°C .Scientific Research Applications
Synthesis and Chemical Properties
1,3,3-Trimethylindolinonaphthospirooxazine has been a subject of interest in chemical synthesis and property analysis. In a study, it was synthesized through the condensation of 1,2,3,3-tetramethylindolenium iodide and 1-nitroso-2,7-dihydroxynaphthalene. The unique structural features and properties of this derivative were discussed based on various NMR spectral data, highlighting its complex chemical characteristics (Kakishita et al., 1992).
Crystallographic Analysis
The crystal structures of commercially available photochromic compounds, including this compound, were analyzed using single-crystal X-ray diffraction. This study provided insights into the structural dynamics of these compounds, underscoring the importance of additional functional groups in inducing specific intermolecular interactions (Seiler et al., 2017).
Photochromic Properties
The photochromic properties of this compound have been a key area of investigation. For example, one study focused on synthesizing compounds containing naphthalene rings, including this chemical, and analyzing their photochromic properties with UV absorption spectrometers. This research highlighted the significant changes in absorption peak with varying solution polarity, demonstrating the compound's potential in photochromic applications (Yin, 2013).
Solvatochromic Behavior
The solvatochromic behavior of this compound derivatives was studied, revealing their dependency on substitution patterns and environmental conditions. This research provided valuable insights into the structural parameters of these compounds and their potential applications in various fields (Pozzo et al., 1993).
Mercury(II) Detection
A spirooxazine derivative of this compound was explored as a sensitive probe for detecting mercury(II). This compound showed preferential selectivity and sensitivity for mercury(II) with a notable color variation observable by the naked eye, suggesting its potential as an efficient sensor in various applications (Ji et al., 2016).
Mechanism of Action
Target of Action
1,3,3-Trimethylindolinonaphthospirooxazine, also known as 1,3,3-trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine], is a photochromic dye . Its primary targets are the molecular structures that interact with light, specifically ultraviolet (UV) light .
Mode of Action
The interaction of this compound with its targets involves a photochemical reaction. When exposed to UV light, the compound undergoes a conformational change that alters its optical properties . This change is reversible, and the compound returns to its original state when it is no longer exposed to UV light .
Biochemical Pathways
Instead, it is a direct physical response to UV light exposure . The downstream effects are the optical changes observed in materials that contain this compound.
Pharmacokinetics
Its solubility in organic solvents like toluene and benzene can impact its distribution and availability in various applications.
Result of Action
The molecular and cellular effects of this compound’s action are the changes in color that occur upon UV light exposure . These changes can be leveraged in various optical applications, including optical switches, printing materials, and ophthalmic lenses .
Action Environment
Environmental factors such as light intensity, wavelength, and exposure duration can influence the action, efficacy, and stability of this compound . For instance, the degree of color change can depend on the intensity and duration of UV light exposure. Additionally, the compound’s stability may be affected by factors such as temperature and the presence of other chemicals .
Safety and Hazards
Properties
IUPAC Name |
1',3',3'-trimethylspiro[benzo[f][1,4]benzoxazine-3,2'-indole] | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-21(2)17-10-6-7-11-18(17)24(3)22(21)14-23-20-16-9-5-4-8-15(16)12-13-19(20)25-22/h4-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRKDFIQFOAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C=CC5=CC=CC=C54)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344142 | |
Record name | Photorome I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27333-47-7 | |
Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3′-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27333-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Photorome I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydro-1,3,3-trimethylspiro(indole-2,3'-(3H)naphth(2,1-b)(1,4)oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1,3,3-Trimethylindolinonaphthospirooxazine influence its photochromic behavior?
A: This compound exists in two forms: a closed, colorless spiro form and an open, colored merocyanine form. [] The open forms are generated through a C-O bond cleavage upon UV irradiation, leading to a change in molecular structure and consequently, color. [] Electron-donating groups substituted at the 6' position of the naphthalene ring induce a blue shift in the maximum absorption wavelength of the open form. [] This highlights the role of structural modifications in fine-tuning the photochromic properties.
Q2: Can you explain the mechanism behind the selectivity of a surface-modified this compound-based sensor for ethylenediamine (EDA)?
A: When incorporated into a Titanium metal organic framework/Titanium dioxide (Ti-MOF/TiO2) composite optical waveguide (COWG) and further modified with this compound, the resulting sensor exhibits a significantly enhanced selectivity for EDA. [] This selectivity arises from preferential charge transfer occurring specifically between EDA molecules and the modified sensor surface. [] This interaction leads to a distinct change in optical parameters, enabling selective EDA detection.
Q3: What are the potential advantages of using this compound in gas sensing applications?
A: The this compound modified Ti-MOF/TiO2 COWG demonstrates a rapid response time (3 seconds) and a wide detection range (0.1-1000 ppb) for EDA. [] Additionally, this sensor configuration effectively mitigates interference from compounds like benzene, toluene, xylene (BTX), acidic gases, and other amines, highlighting its potential for selective and sensitive gas detection. []
Q4: How do computational chemistry studies contribute to our understanding of this compound's behavior?
A: Density functional theory (DFT) calculations have been instrumental in elucidating the intricate ground state ring opening/closing and isomerization pathways of this compound. [] These studies have provided valuable insights into the relative stability of different open forms (merocyanines), the role of key intermediates, and the mechanisms governing thermal fading and enantiomerization processes. [] Such computational insights are crucial for optimizing the design and application of this compound in various fields.
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